Cas no 727652-11-1 (6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde)
![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/727652-11-1x500.png)
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 6-bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Bromo-2-(3-nitro-phenyl)-imidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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- インチ: 1S/C14H8BrN3O3/c15-10-4-5-13-16-14(12(8-19)17(13)7-10)9-2-1-3-11(6-9)18(20)21/h1-8H
- InChIKey: BQSFFBMOJJJRQU-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=NC(C3C=CC=C(C=3)[N+](=O)[O-])=C(C=O)N2C=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 417
- トポロジー分子極性表面積: 80.2
- XLogP3: 3.7
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM273970-1g |
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
727652-11-1 | 97% | 1g |
$583 | 2023-01-07 | |
Chemenu | CM273970-1g |
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
727652-11-1 | 97% | 1g |
$551 | 2021-08-18 | |
Crysdot LLC | CD11066231-1g |
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
727652-11-1 | 97% | 1g |
$583 | 2024-07-18 |
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehydeに関する追加情報
Comprehensive Overview of 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 727652-11-1)
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 727652-11-1) is a highly specialized organic compound that has garnered significant attention in the field of medicinal chemistry and material science. This compound belongs to the imidazo[1,2-a]pyridine family, a class of heterocyclic compounds known for their diverse biological activities and applications in drug discovery. The presence of a bromo substituent and a nitrophenyl group in its structure makes it a valuable intermediate for synthesizing more complex molecules.
The compound's unique structure, featuring an aldehyde functional group, allows it to participate in various chemical reactions, such as condensation and nucleophilic addition, making it a versatile building block in organic synthesis. Researchers are particularly interested in its potential applications in the development of pharmaceuticals, agrochemicals, and fluorescent materials. Its imidazo[1,2-a]pyridine core is a common motif in drugs targeting central nervous system (CNS) disorders, anti-inflammatory agents, and antimicrobial compounds.
In recent years, the demand for 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has increased due to its role in the synthesis of small-molecule inhibitors and kinase-targeting drugs. The compound's ability to modulate protein-protein interactions and enzyme activity has made it a subject of intense research in cancer therapy and neurodegenerative disease studies. Additionally, its nitrophenyl group contributes to its electron-withdrawing properties, which are crucial for designing photoactive materials and organic electronics.
From a synthetic perspective, the compound's bromo substituent offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This flexibility enables the creation of a wide range of derivatives with tailored properties for specific applications. The aldehyde group also serves as a key handle for introducing additional functionalities, such as hydrazone or oxime formations, which are useful in bioconjugation and probe design.
The growing interest in imidazo[1,2-a]pyridine derivatives has led to numerous studies exploring their structure-activity relationships (SAR) and pharmacokinetic profiles. 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is often cited as a critical intermediate in these investigations, highlighting its importance in modern drug discovery. Its compatibility with high-throughput screening and combinatorial chemistry further enhances its utility in academic and industrial research.
Environmental and safety considerations are also paramount when working with this compound. While it is not classified as a hazardous material, proper handling and storage are essential to ensure its stability and prevent degradation. Researchers are encouraged to follow good laboratory practices (GLP) and use appropriate personal protective equipment (PPE) when handling this chemical.
In summary, 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 727652-11-1) is a multifaceted compound with broad applications in drug development, material science, and chemical biology. Its unique structural features and reactivity make it a valuable tool for researchers aiming to address some of the most pressing challenges in healthcare and technology. As the scientific community continues to explore its potential, this compound is expected to play an increasingly prominent role in innovative research and development efforts.
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